
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as JNJ-39729209, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic benefits.
Scientific Research Applications
COX-2 Inhibition
Research has identified compounds with a substituted benzenesulfonamide moiety, indicating their potential as COX-2 inhibitors. Such compounds exhibit anti-inflammatory activity in vivo and could represent new lead structures for the development of injectable COX-2 specific inhibitors (Pal et al., 2003). Additionally, the introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity (Hashimoto et al., 2002).
Antimalarial Activity
A combination of 5-fluoroorotate with sulfamonomethoxine has demonstrated potent antimalarial synergy against Plasmodium falciparum in vitro and Plasmodium berghei in mice, suggesting a new antimalarial combination for the treatment of human malaria (Kim et al., 1998).
Anticancer and Antifungal Activities
Synthesized compounds with substituted benzenesulfonamide have been evaluated for antimicrobial, antiviral, and cytotoxic activities, indicating their potential in antimicrobial and cancer treatment applications (Kumar et al., 2012). Furthermore, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been studied for their high singlet oxygen quantum yield, suggesting their applicability in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Electrophilic Fluorination
A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been disclosed, demonstrating improved enantioselectivity in fluorination reactions, relevant for synthesis and medicinal chemistry applications (Yasui et al., 2011).
properties
IUPAC Name |
5-fluoro-2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(18)11-16(15)26(22,23)21-13-4-6-14(7-5-13)25-17-19-9-2-10-20-17/h2-3,8-11,13-14,21H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYSOYGEZOGNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

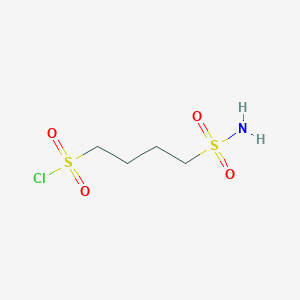
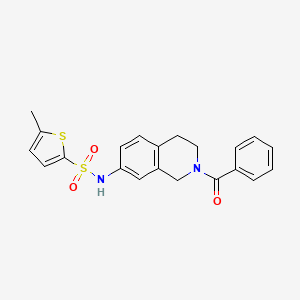
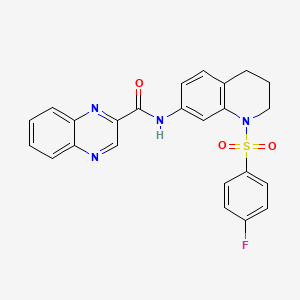
![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)
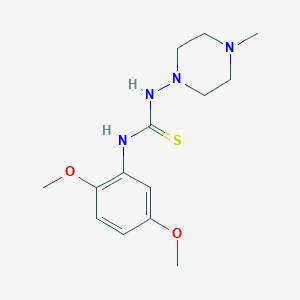
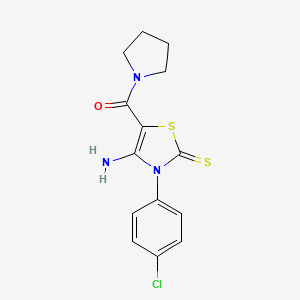
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)
![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)

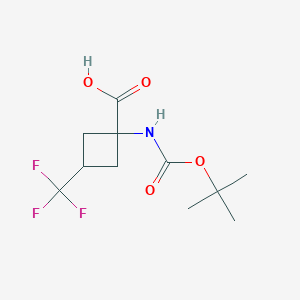


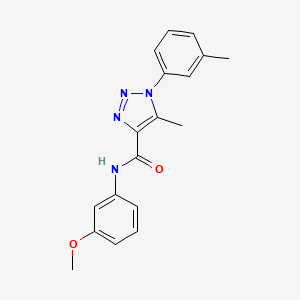
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794396.png)